molecular formula C10H9ClF4O B14049840 1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethoxy)benzene

Cat. No.: B14049840
M. Wt: 256.62 g/mol
InChI Key: MZBSVQKXFLRRPW-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethoxy)benzene typically involves the reaction of 4-fluoro-3-(trifluoromethoxy)benzene with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 3-chloropropyl group.

    Oxidation Reactions: The benzene ring can undergo oxidation reactions to form corresponding quinones.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of derivatives with different substituents on the benzene ring.

    Oxidation: Formation of quinones and other oxidized products.

    Reduction: Formation of reduced derivatives with altered functional groups.

Scientific Research Applications

1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloropropyl)-4-(trifluoromethyl)benzene
  • 1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene

Uniqueness

1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethoxy)benzene is unique due to the presence of both a fluorine atom and a trifluoromethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it valuable for various applications .

Properties

Molecular Formula

C10H9ClF4O

Molecular Weight

256.62 g/mol

IUPAC Name

4-(3-chloropropyl)-1-fluoro-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9ClF4O/c11-5-1-2-7-3-4-8(12)9(6-7)16-10(13,14)15/h3-4,6H,1-2,5H2

InChI Key

MZBSVQKXFLRRPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCl)OC(F)(F)F)F

Origin of Product

United States

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